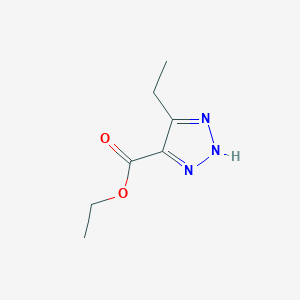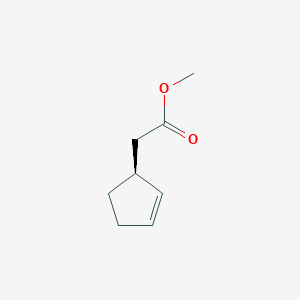
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate is an organic compound that belongs to the class of cyclopentenes It is characterized by a cyclopentene ring substituted with a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(cyclopent-2-en-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with methyl acetate in the presence of a catalyst such as thionyl chloride in anhydrous ethanol . This one-pot synthesis method is efficient and yields the desired product in reasonable quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl2-(cyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate can be compared with other similar compounds, such as:
Cyclopent-2-en-1-one derivatives: These compounds share the cyclopentene ring structure but differ in their functional groups.
Methyl acetate derivatives: These compounds have similar ester groups but different ring structures.
The uniqueness of this compound lies in its specific combination of the cyclopentene ring and methyl acetate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other research areas.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-[(1S)-cyclopent-2-en-1-yl]acetate |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
NGMGARDIUOMOGH-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC=C1 |
Canonical SMILES |
COC(=O)CC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


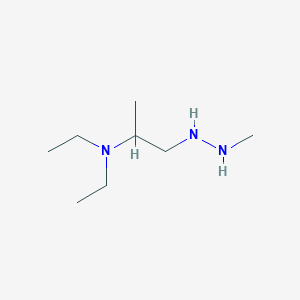
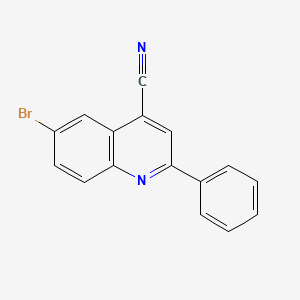

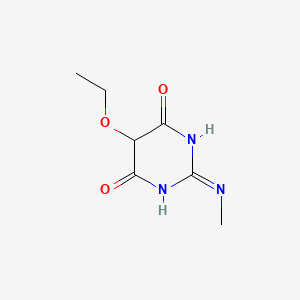
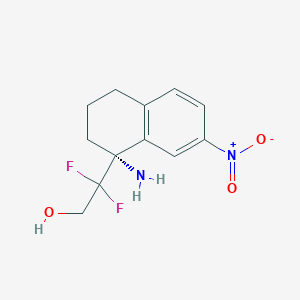
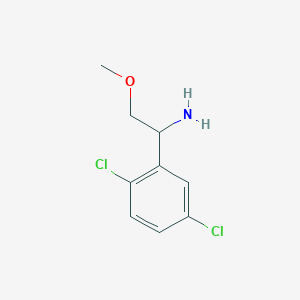
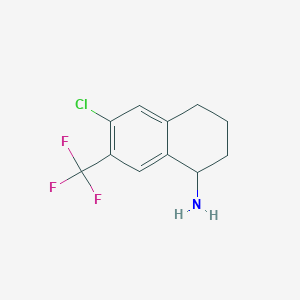
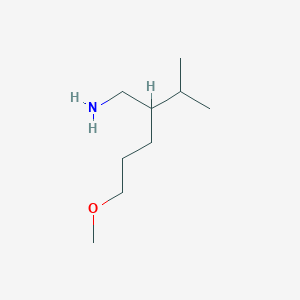
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
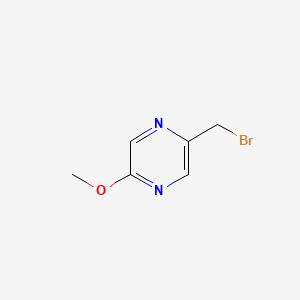
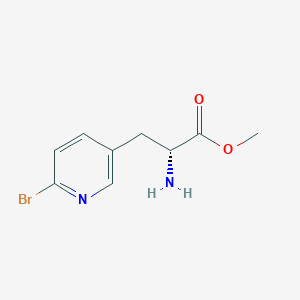
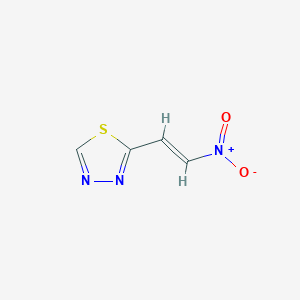
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
